molecular formula C11H13ClN6O3 B10930750 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10930750
M. Wt: 312.71 g/mol
InChI Key: RDXDDIOVMKHHIL-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrazole ring.

    Amidation: Formation of the amide bond between the pyrazole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Use in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
  • 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

Uniqueness

The presence of both a chlorine and a nitro group on the pyrazole ring makes 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13ClN6O3

Molecular Weight

312.71 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-(1,5-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C11H13ClN6O3/c1-7-9(5-13-16(7)2)14-10(19)3-4-17-6-8(12)11(15-17)18(20)21/h5-6H,3-4H2,1-2H3,(H,14,19)

InChI Key

RDXDDIOVMKHHIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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